molecular formula C18H14FNO4S2 B2694352 (E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 893694-63-8

(E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2694352
CAS No.: 893694-63-8
M. Wt: 391.43
InChI Key: ANWAOSUTNLYTRD-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thioxothiazolidinone Chemistry

Thioxothiazolidinones, characterized by a five-membered ring containing sulfur, nitrogen, and a thiocarbonyl group, emerged as a critical scaffold in medicinal chemistry during the mid-20th century. Early synthetic routes, such as the condensation of primary amines with carbon disulfide and chloroacetyl chloride under solvent-free conditions, enabled the efficient production of 2-thioxothiazolidin-4-ones (rhodanines). These methods prioritized atom economy and reduced environmental impact, aligning with green chemistry principles.

The discovery of rhodanine derivatives as kinase inhibitors and antimicrobial agents spurred further innovation. For example, solvent-free multicomponent reactions (MCRs) facilitated the synthesis of diverse analogs, including 3-cyclohexyl and 5-arylidene derivatives. By the 2010s, advances in catalytic systems and regioselective functionalization allowed precise modifications to the thioxothiazolidinone core, enabling tailored biological activity.

Significance of Furan-Substituted Thioxothiazolidinones in Medicinal Chemistry

Furan rings, with their oxygen heteroatom and planar structure, enhance molecular interactions with biological targets through π-π stacking and hydrogen bonding. Integrating furan into thioxothiazolidinones amplifies their bioactivity, as demonstrated by recent studies:

  • Antifungal Activity : 2-Thioxo analogs of thiazolidines exhibit micromolar inhibition against Candida albicans by targeting ergosterol biosynthesis.
  • Antioxidant and Anti-Tyrosinase Effects : (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-ones show IC~50~ values of 1.2–8.7 μM against tyrosinase, correlating with hydroxyl group positioning on the β-phenyl ring.
  • Insect Growth Regulation : Thioxothiazolidin derivatives like 1G and 2G inhibit trehalase activity in Spodoptera frugiperda, disrupting chitin metabolism and larval development.

The fusion of furan and thioxothiazolidinone moieties, as seen in the target compound, leverages synergistic electronic and steric effects to optimize target binding.

Evolution of Structure-Activity Relationship Understanding

SAR studies have identified critical modifications that enhance thioxothiazolidinone efficacy:

Structural Feature Biological Impact Example
2-Thioxo Group Increases electrophilicity, improving enzyme inhibition (e.g., trehalase) Compounds 1G and 2G
5-Arylidene Substituent Enhances planar rigidity and hydrophobic interactions with protein pockets (Z)-5-Benzylidene derivatives
N-Substituents Cyclohexyl groups improve metabolic stability and membrane permeability 3-Cyclohexylrhodanine
Carboxylic Acid Sidechains Augment solubility and enable salt bridge formation with target residues 2-(2,4-Dioxothiazolidin-3-yl)acetic acid

For the target compound, the (E)-configuration of the 5-((5-(4-fluorophenyl)furan-2-yl)methylene group likely enforces coplanarity with the thioxothiazolidinone core, while the butanoic acid chain enhances aqueous solubility and target engagement.

Position of (E)-4-(5-((5-(4-Fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic Acid in Current Research

This compound represents a strategic fusion of two pharmacophoric elements:

  • 4-Fluorophenyl-Furan Moiety : The electron-withdrawing fluorine atom augments π-π interactions with aromatic residues in enzyme active sites, as observed in tyrosine kinase inhibitors.
  • Butanoic Acid Sidechain : Analogous to 2-(2,4-dioxothiazolidin-3-yl)acetic acid derivatives, this group may facilitate binding to polar regions of targets (e.g., trehalase or tyrosinase) via hydrogen bonding.

While direct data on this compound remain unpublished, its design aligns with trends in dual-targeting agents. For instance, rhodanine-furan conjugates demonstrate dual antifungal and antioxidant activity, suggesting the target compound could similarly address multifactorial diseases.

Synthetic Considerations :
The compound is likely synthesized via Knoevenagel condensation between 3-(4-carboxybutyl)-2-thioxothiazolidin-4-one and 5-(4-fluorophenyl)furan-2-carbaldehyde, following methodologies in and . Key reaction parameters include:

  • Catalyst: Piperidine or acetic acid
  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C

This route mirrors the synthesis of 3-cyclohexyl-5-(substituted benzylidene)rhodanines, yielding products with >70% efficiency.

Properties

IUPAC Name

4-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4S2/c19-12-5-3-11(4-6-12)14-8-7-13(24-14)10-15-17(23)20(18(25)26-15)9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,21,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWAOSUTNLYTRD-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound featuring a thiazolidinone core, furan moiety, and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Structure and Properties

The compound's structure can be dissected into several key components:

  • Thiazolidinone Ring : Known for its diverse biological activities, particularly as an enzyme inhibitor.
  • Furan Moiety : Associated with various pharmacological properties.
  • Fluorophenyl Group : Enhances lipophilicity, potentially improving bioavailability.

Anticancer Properties

Recent studies have suggested that derivatives of thiazolidinones, including this compound, exhibit promising anticancer activity. The mechanism is believed to involve the inhibition of specific signaling pathways associated with tumor growth and angiogenesis. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays indicated that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains. The Minimum Inhibitory Concentration (MIC) values for some related thiazolidinones were reported to be lower than those of traditional antibiotics like ampicillin, showcasing their potential as effective antimicrobial agents .

The proposed mechanism of action involves the interaction of the thiazolidinone ring with various enzymes and receptors. The compound may form covalent bonds with nucleophilic sites on proteins, leading to modulation of critical signaling pathways involved in inflammation and cancer progression .

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of thiazolidinone derivatives in vitro. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted that these compounds could inhibit tumor growth by blocking the cell cycle at the G0/G1 phase.

Study 2: Antimicrobial Activity

In another investigation, several thiazolidinone derivatives were synthesized and tested against a panel of bacterial strains. The results showed that these compounds had potent antibacterial activity, particularly against multidrug-resistant strains such as MRSA. The study concluded that these derivatives could serve as lead compounds for developing new antibiotics .

Data Tables

Compound NameStructure FeaturesBiological Activity
(E)-4-(5-(...)-butanoic acidThiazolidinone, furan, fluorophenylAnticancer, Antimicrobial
ThiazolidinedionesThiazolidine ringAntidiabetic
FurazolidoneFuran ringAntibacterial

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound 1: (E)-4-(5-((5-(4-Fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid Compound 2: 2-((5E)-5-{[5-(4-Bromophenyl)furan-2-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid ()

Property Compound 1 (F) Compound 2 (Br)
Halogen Fluorine (electronegative, smaller atomic radius) Bromine (larger atomic radius, higher polarizability)
Electronic Effects Enhances dipole interactions and hydrogen bonding due to high electronegativity Increases lipophilicity (logP) but may introduce steric hindrance
Bioactivity Potential improved target binding in hydrophilic environments Likely enhanced membrane permeability due to higher lipophilicity

The substitution of fluorine with bromine significantly alters electronic and steric profiles. Fluorine’s electronegativity favors interactions with polar residues in enzymatic active sites, whereas bromine’s larger size may improve hydrophobic binding but reduce solubility .

Functional Group Modifications

Compound 1: Butanoic acid derivative Compound 3: 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide ()

Property Compound 1 (Butanoic Acid) Compound 3 (Butanamide)
Functional Group Carboxylic acid (ionizable, polar) Amide (non-ionizable, moderate polarity)
Solubility Higher aqueous solubility at physiological pH Reduced solubility due to lack of ionization
Bioavailability Potential for rapid renal clearance Enhanced cellular uptake via passive diffusion
Target Interaction Strong hydrogen bonding with basic residues (e.g., lysine) Hydrogen bonding via amide protons; hydrophobic interactions with p-tolyl group

Replacing the carboxylic acid with an amide group introduces a balance between solubility and membrane permeability. The p-tolyl substituent in Compound 3 adds a hydrophobic motif, which may improve binding to lipophilic pockets in target proteins .

Structural Activity Relationships (SAR)

  • Thioxothiazolidinone Core: Critical for bioactivity, as the conjugated system allows for π-π stacking and redox interactions.
  • Furan Moiety : The fluorophenyl-substituted furan in Compound 1 provides electronic modulation, whereas unsubstituted furan in Compound 3 reduces steric demands.
  • Side Chain Flexibility: The butanoic acid/amide chain length optimizes spatial orientation for target engagement.

Research Findings and Implications

  • Antimicrobial Potential: Thiazolidinones with halogenated aryl groups exhibit activity against resistant bacterial strains, with fluorine derivatives showing higher specificity .
  • Anticancer Applications: The butanoic acid moiety in Compound 1 may interfere with cancer cell metabolism via glycolysis inhibition, whereas amide derivatives (Compound 3) could target kinase domains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-4-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?

  • Methodology : A common approach involves condensation of 5-(4-fluorophenyl)furan-2-carbaldehyde with 2-thioxothiazolidin-4-one derivatives in the presence of anhydrous sodium acetate and glacial acetic acid under reflux (7–12 hours). Monitoring via TLC (e.g., 20% ethyl acetate/hexane) ensures reaction completion, followed by precipitation in ice-cold water and recrystallization (ethanol or DMF) for purification .
  • Key Parameters :

ParameterOptimal Condition
SolventGlacial acetic acid
CatalystSodium acetate (1:1 molar ratio)
TemperatureReflux (~110°C)
Yield75–85% (typical for similar thiazolidinones)

Q. How can the purity and structural identity of the compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30, v/v) to assess purity (>95%).
  • Spectroscopy : Confirm the (E)-stereochemistry of the methylene group via 1^1H NMR (δ 7.5–8.0 ppm for aromatic protons, δ 6.8–7.2 ppm for furan protons) and IR (C=O stretch at ~1700 cm1^{-1}, C=S at ~1200 cm1^{-1}) .

Advanced Research Questions

Q. What strategies mitigate contradictory data in biological activity assays for this compound?

  • Experimental Design :

  • Use dose-response curves (0.1–100 μM range) to account for variability in IC50_{50} values across cell lines.
  • Include positive controls (e.g., known thiazolidinone derivatives) and replicate experiments (n ≥ 3) to validate activity against targets like PPAR-γ or antimicrobial pathways .
    • Data Analysis : Apply ANOVA with post-hoc Tukey tests to resolve discrepancies in potency, particularly when comparing enantiomers or derivatives with modified fluorophenyl groups .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • In Silico Tools :

  • Molecular Docking (AutoDock Vina) : Predict binding affinity to PPAR-γ (PDB ID: 3VSO) by aligning the fluorophenyl-furan moiety with the hydrophobic pocket.
  • ADMET Prediction (SwissADME) : Modify the butanoic acid side chain to improve solubility (LogP < 3) while retaining thiazolidinone-mediated target engagement .
    • Validation : Correlate computational predictions with in vitro permeability assays (Caco-2 cell monolayers) and metabolic stability in liver microsomes .

Q. What experimental approaches confirm the environmental stability and degradation pathways of this compound?

  • Ecotoxicology Workflow :

Hydrolysis Studies : Incubate the compound in buffers (pH 3–9) at 25–50°C, monitoring degradation via LC-MS.

Photolysis : Expose to UV light (λ = 254 nm) and quantify byproducts (e.g., defluorinated fragments).

Microbial Degradation : Use soil slurry models to assess biodegradation half-life under aerobic/anaerobic conditions .

  • Key Findings : Thioxothiazolidinone rings are prone to oxidation, forming sulfoxide derivatives under oxidative conditions .

Methodological Challenges

Q. Why do synthetic yields vary when scaling up from milligram to gram quantities?

  • Root Causes :

  • Solvent Volume : Suboptimal stirring in larger batches reduces reagent interaction.
  • Impurity Carryover : Intermediate 4-fluorophenyl-furan aldehyde may retain unreacted sodium acetate, requiring additional washes.
    • Solutions :
  • Use a Dean-Stark trap for azeotropic removal of water during condensation.
  • Optimize recrystallization with mixed solvents (e.g., DMF/ethanol) to enhance crystal purity .

Q. How to resolve spectral overlaps in NMR characterization of the compound’s regioisomers?

  • Advanced Techniques :

  • 2D NMR (HSQC, HMBC) : Assign cross-peaks between the thioxothiazolidinone sulfur and adjacent methylene protons.
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., E/Z isomerism) by growing single crystals via slow evaporation in DMSO/ethyl acetate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.